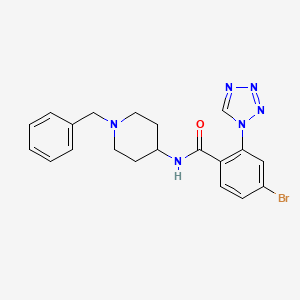
N-(1-benzylpiperidin-4-yl)-4-bromo-2-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-BENZYLPIPERIDIN-4-YL)-4-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a benzylpiperidine moiety, a bromine-substituted benzamide, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYLPIPERIDIN-4-YL)-4-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: Benzyl chloride reacts with piperidine under basic conditions to form benzylpiperidine.
Bromination: The benzylpiperidine intermediate undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Tetrazole Formation: The brominated intermediate reacts with sodium azide and a suitable catalyst to form the tetrazole ring.
Amidation: The final step involves the reaction of the tetrazole-containing intermediate with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYLPIPERIDIN-4-YL)-4-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the bromine or tetrazole moieties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium azide (NaN₃) or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce azide or other functional groups.
Scientific Research Applications
N-(1-BENZYLPIPERIDIN-4-YL)-4-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-BENZYLPIPERIDIN-4-YL)-4-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1-BENZYLPIPERIDIN-4-YL)-4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
- N-(1-BENZYLPIPERIDIN-4-YL)-4-FLUORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
- N-(1-BENZYLPIPERIDIN-4-YL)-4-IODO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Uniqueness
N-(1-BENZYLPIPERIDIN-4-YL)-4-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and potentially improving its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C20H21BrN6O |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-bromo-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H21BrN6O/c21-16-6-7-18(19(12-16)27-14-22-24-25-27)20(28)23-17-8-10-26(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,14,17H,8-11,13H2,(H,23,28) |
InChI Key |
LWLKNXDABJTXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=C(C=C2)Br)N3C=NN=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















